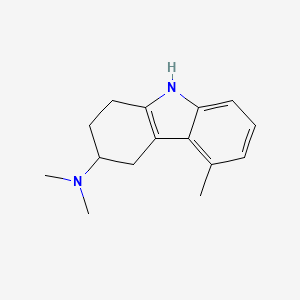
(5-bromopyridin-3-yl) methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(5-Bromopyridin-3-yl) methanesulfonate is an organic compound with the molecular formula C7H8BrNO3S It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromopyridin-3-yl) methanesulfonate typically involves the reaction of 5-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
5-bromopyridine+methanesulfonyl chloride→(5-bromopyridin-3-yl) methanesulfonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
(5-Bromopyridin-3-yl) methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Suzuki-Miyaura coupling: This reaction involves the coupling of the bromopyridine moiety with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid. The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF).
Major Products
Nucleophilic substitution: The major products are the corresponding substituted pyridines.
Suzuki-Miyaura coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
(5-Bromopyridin-3-yl) methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (5-bromopyridin-3-yl) methanesulfonate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the methanesulfonate group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. In Suzuki-Miyaura coupling, the bromopyridine moiety undergoes oxidative addition to the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product.
類似化合物との比較
Similar Compounds
- (5-Bromopyridin-3-yl)carbamic acid tert-butyl ester
- (5-Bromopyridin-3-yl)methanamine
Uniqueness
(5-Bromopyridin-3-yl) methanesulfonate is unique due to its methanesulfonate group, which makes it a versatile intermediate for various chemical reactions. Its ability to undergo both nucleophilic substitution and Suzuki-Miyaura coupling reactions distinguishes it from other similar compounds.
特性
分子式 |
C6H6BrNO3S |
|---|---|
分子量 |
252.09 g/mol |
IUPAC名 |
(5-bromopyridin-3-yl) methanesulfonate |
InChI |
InChI=1S/C6H6BrNO3S/c1-12(9,10)11-6-2-5(7)3-8-4-6/h2-4H,1H3 |
InChIキー |
YOJQSUCORITJSU-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1=CC(=CN=C1)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-[(6-methylpyridin-2-yl)methoxy]aniline](/img/structure/B8504361.png)

![8-Chloro-3-iodo-2-phenyl-pyrano[2,3-c]pyridin-4-one](/img/structure/B8504371.png)
![8-(4-Dimethylamino-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8504397.png)
![N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]pyrimidin-2-amine](/img/structure/B8504402.png)


![[(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester](/img/structure/B8504422.png)
![2(-1-[4-chlorophenyl]ethylthio)pyridine N-oxide](/img/structure/B8504434.png)
![4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propoxy)benzoic acid](/img/structure/B8504435.png)



